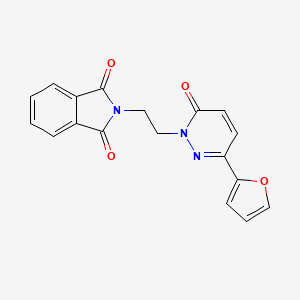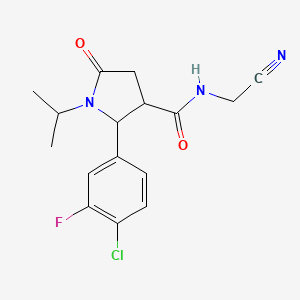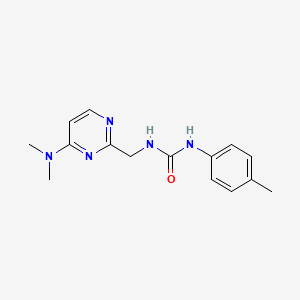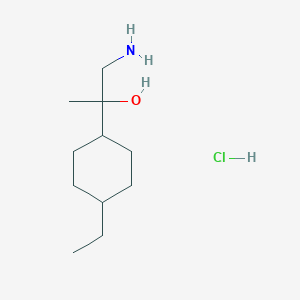![molecular formula C9H11BrN2 B2553839 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1259512-11-2](/img/structure/B2553839.png)
6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Vue d'ensemble
Description
The compound "6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine" is a brominated heterocyclic molecule that is not directly mentioned in the provided papers. However, the papers discuss various brominated pyridine derivatives, which are structurally related to the compound . These derivatives are of interest due to their potential applications in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves multi-step reactions, including bromination, lithiation, and various coupling reactions. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion . Another example is the use of a dimer of 3-bromo-6-dimethylamino-1-azafulvene as a precursor for substituted pyrrole-2-carboxaldehydes . Additionally, the synthesis of complex pyridine derivatives can involve intramolecular Friedel-Crafts strategies or Diels-Alder reactions .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is often elucidated using single-crystal X-ray diffraction data. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the structure of 6-bromo-imidazo[4,5-b]pyridine derivatives was confirmed using monocrystalline X-ray crystallography .
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones can react with nucleophiles to form thieno- and furo[3,4-b]-pyridin-2(1H)-ones . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the pyridine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives, such as basicity, stability, and reactivity, can be influenced by the substituents on the pyridine ring. For example, the basicity of pyridinols approaches physiological pH with increasing electron density in the ring . Some pyridinols are stable to air oxidation, while others decompose upon extended exposure to the atmosphere . The reactivity of these compounds towards peroxyl radicals can be examined through kinetic studies, revealing their potential as antioxidants .
Case Studies
Several of the papers discuss the potential applications of brominated pyridine derivatives in medicinal chemistry. For example, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated as potential tyrosyl-tRNA synthetase inhibitors, with molecular docking studies indicating significant binding affinity . Additionally, the antibacterial properties of new pyrazolo[3,4-b]pyridine-based heterocycles were evaluated, demonstrating their potential as bioactive molecules .
Applications De Recherche Scientifique
Chemical Transformations and Syntheses
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine serves as a precursor or intermediate in various chemical syntheses. It has been used in the synthesis of pyrrolo[3,2-b]pyridin-2-one derivatives through rearrangements and reactions with other compounds. For instance, it undergoes transformations with acetic anhydride, leading to various halogenated derivatives useful in further chemical processes (Jones & Phipps, 1974).
Functional Material Development
This compound plays a role in the development of functional materials. Researchers have explored its functionalization to form multidentate agents, potentially useful in the creation of agrochemicals and other functional materials (Minakata et al., 1992).
Study of Photochemical Behavior
The photochemical behavior of derivatives of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has been studied, providing insights into the chemical dynamics under light irradiation. This research contributes to the understanding of photochemistry in similar compounds (Jones & Phipps, 1975).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-9(2)5-12-7-3-6(10)4-11-8(7)9/h3-4,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRAIZNYIYTGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1N=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)


![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2553771.png)
![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)

![(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2553775.png)

